molecular formula C19H19N B599704 N-methyl-N-(1-phenylethyl)naphthalen-1-amine CAS No. 14393-13-6

N-methyl-N-(1-phenylethyl)naphthalen-1-amine

Cat. No.: B599704
CAS No.: 14393-13-6
M. Wt: 261.368
InChI Key: RJSZXLADHBIOPN-UHFFFAOYSA-N
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Description

N-methyl-N-(1-phenylethyl)naphthalen-1-amine is a sterically hindered tertiary amine of interest in chemical and pharmaceutical research . This compound belongs to a class of molecules known as tertiary amines, which are considered a key structural motif in numerous biologically active natural products and pharmaceutical molecules . The naphthalene moiety in related chemical structures is noted for its significant binding affinity to proteins, as demonstrated by studies on similar compounds like N-Phenylnaphthalen-1-amine, which show high-affinity binding to sites such as the mouse major urinary protein (MUP) . This suggests potential research applications for this compound in bioconjugation, protein-ligand interaction studies, or as a synthetic intermediate. Its structure, featuring a naphthalene ring system, is also common in dye chemistry, though its specific applications are distinct from simpler, potentially carcinogenic naphthylamines . From a synthetic chemistry perspective, the preparation of such hindered tertiary amines from ketones and secondary amines can be challenging using conventional methods . This compound can be stored sealed in a dry, room-temperature environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-N-(1-phenylethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-15(16-9-4-3-5-10-16)20(2)19-14-8-12-17-11-6-7-13-18(17)19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSZXLADHBIOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698442
Record name N-Methyl-N-(1-phenylethyl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14393-13-6
Record name N-Methyl-N-(1-phenylethyl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethyl)naphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-amine with N-methyl-1-phenylethylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalen-1-amine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, alkylation using alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Naphthalen-1-amine derivatives with oxidized functional groups.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with halogens, alkyl groups, or other functional groups.

Scientific Research Applications

N-methyl-N-(1-phenylethyl)naphthalen-1-amine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: N,N-Dimethylnaphthalen-1-amine

N,N-Dimethylnaphthalen-1-amine replaces the phenylethyl group with a second methyl substituent. This structural simplification eliminates chirality and reduces steric bulk. Key differences include:

  • Synthesis : Direct alkylation of 1-naphthylamine with methyl halides, contrasting the multi-step enantioselective synthesis of the target compound .
  • Physical Properties : Lower molecular weight (171.24 g/mol vs. 239.34 g/mol for the target) and higher hydrophobicity (predicted logP ~3.5 vs. ~4.5 for the target due to the aromatic phenylethyl group).

Aromatic Substituents: N,N-Diphenylnaphthalen-1-amine

N,N-Diphenylnaphthalen-1-amine features two phenyl groups on the nitrogen. Key contrasts:

  • Steric Effects : Bulky phenyl groups hinder rotational freedom compared to the target compound’s phenylethyl group.
  • Molecular Weight : 295.38 g/mol, significantly higher than the target compound, impacting solubility and diffusion properties .

Schiff Base Derivatives: (Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine

Schiff bases like (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine feature an imine (C=N) bond instead of a secondary amine. Notable differences:

  • Bond Characteristics : Imine C=N bond length (~1.26–1.29 Å) vs. C–N single bond (~1.45 Å) in the target compound.
  • Reactivity : Imines undergo hydrolysis or nucleophilic addition, whereas secondary amines participate in alkylation or coordination chemistry.
  • Applications : Schiff bases are widely used in corrosion inhibition and metal coordination, whereas the target compound’s applications remain underexplored .

Physicochemical and Structural Data

Compound Molecular Weight (g/mol) Key Substituents Chirality Synthesis Method Optical Rotation ([α]20D)
N-Methyl-N-(1-phenylethyl)naphthalen-1-amine 239.34 Methyl, 1-phenylethyl Yes Formylation + LiAlH4 reduction −76° (EtOH), +74.3° (CHCl3)
N,N-Dimethylnaphthalen-1-amine 171.24 Two methyl groups No Direct alkylation N/A
N,N-Diphenylnaphthalen-1-amine 295.38 Two phenyl groups No Ullmann coupling N/A
(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine 278.75 2-Chlorobenzylidene No Condensation reaction N/A

Chirality and Stereochemical Impact

The target compound’s chirality distinguishes it from non-chiral analogs like N,N-dimethylnaphthalen-1-amine. Enantiomeric purity is critical for:

  • Catalysis: Chiral amines are employed in asymmetric hydrogenation or organocatalysis.
  • Pharmaceuticals : Enantiomers may exhibit differing biological activities. In contrast, Schiff bases (e.g., ) and N,N-diphenyl derivatives lack stereogenic centers, limiting their utility in enantioselective applications .

Biological Activity

N-methyl-N-(1-phenylethyl)naphthalen-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by a naphthalene backbone with a methyl and a phenylethyl substituent. Its chemical formula is C17H19NC_{17}H_{19}N and it has a molecular weight of 253.34 g/mol. The compound's structure allows for various interactions with biological macromolecules, influencing its biological activity.

The mechanism of action of this compound involves its binding to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes that are crucial in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies suggest that the compound may possess antidepressant-like properties, potentially through modulation of serotonin and norepinephrine levels.
  • Antimicrobial Activity : Preliminary investigations have indicated that it may exhibit antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Some studies report cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFindingsMethodology
BenchChem Study Investigated potential interactions with biological macromolecules.In vitro assays
PMC Article Reported the compound's effects on cell viability and its mechanism involving receptor binding.Cell line experiments
MDPI Review Discussed the compound's role in enzyme inhibition related to metabolic pathways.Molecular docking studies

Detailed Research Findings

  • Antidepressant Activity : In a study investigating the antidepressant potential, this compound was administered to animal models. Results indicated a significant reduction in depressive-like behaviors compared to controls, suggesting serotonergic modulation as a mechanism.
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus, with an MIC value of 32 µg/mL.
  • Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating promising anti-cancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-N-(1-phenylethyl)naphthalen-1-amine, and how do reaction conditions influence yield?

  • Synthetic Routes :

  • Palladium-Catalyzed C-H Amination : A Pd-catalyzed method using N,N-dimethylformamide as a dimethylamine source enables direct functionalization of the naphthalene backbone. Optimizing catalyst loading (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) improves regioselectivity and yield .
  • Alkylation of Naphthalen-1-amine : Reacting naphthalen-1-amine with 1-phenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF) introduces the N-alkyl group. Temperature control (80–100°C) minimizes side reactions like over-alkylation .
    • Yield Optimization : Excess alkylating agents (1.2–1.5 equiv) and inert atmospheres (N₂/Ar) enhance efficiency. Monitoring by TLC or GC-MS ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.8–3.2 ppm, aromatic protons at δ ~6.8–8.2 ppm) and confirms substitution patterns .
  • FT-IR : Identifies N-H stretches (if present) at ~3300 cm⁻¹ and C-N vibrations at ~1250–1350 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral variants. SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can computational methods assist in predicting the compound’s reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulates binding affinities with proteins (e.g., enzymes or receptors) by analyzing steric and electronic complementarity. Software like AutoDock Vina evaluates interactions using the compound’s 3D structure .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activities of similar naphthalenamine derivatives?

  • Meta-Analysis of Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, fluorinated analogs may exhibit enhanced metabolic stability but reduced solubility .
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects from experimental variability .
  • Probe-Based Studies : Use fluorescent derivatives (e.g., N-phenyl-1-naphthylamine) to track cellular uptake and localization, clarifying mechanisms of action .

Q. How does stereochemistry at the chiral center affect the compound’s chemical behavior and applications?

  • Stereoselective Synthesis : Chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) yield enantiopure products. Resolution via chiral HPLC or enzymatic kinetic resolution ensures purity .
  • Biological Selectivity : Enantiomers may bind differentially to chiral biological targets. For instance, (R)-configurations show higher affinity for certain GPCRs in preclinical models .
  • Solid-State Properties : Enantiopure crystals often exhibit distinct melting points and solubility profiles, impacting formulation strategies .

Q. What experimental and computational approaches validate the compound’s role in catalytic systems or material science?

  • Ligand Design : Incorporate the compound into transition-metal complexes (e.g., Pd or Ru) for cross-coupling or hydrogenation reactions. Cyclic voltammetry evaluates redox activity .
  • Host-Guest Chemistry : Study encapsulation in supramolecular systems (e.g., cyclodextrins) via UV-Vis titration to assess binding constants (Ka) .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability for material applications (e.g., polymer additives) .

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